molecular formula C5H11FO B568981 3-Fluoro-3-methylbutan-1-ol CAS No. 944264-99-7

3-Fluoro-3-methylbutan-1-ol

Cat. No. B568981
CAS RN: 944264-99-7
M. Wt: 106.14
InChI Key: NKLHCCFXZGKXFE-UHFFFAOYSA-N
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Description

3-Fluoro-3-methylbutan-1-ol is a chemical compound with the CAS Number: 944264-99-7 . It has a molecular weight of 106.14 and is in liquid form . It can be used in the preparation of difluorophenyl cyclopropyl fluoroether, a novel, highly potent antibacterial analog derived from hygromycin A .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C5H11FO . This indicates that the molecule consists of 5 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

  • Indirect Fluorimetric Detection in Micellar Electrokinetic Chromatography : Fluorescein sodium salt was used in micellar electrokinetic chromatography (MEKC) to generate a background signal for indirect detection of various alcohols, including 3-methylbutan-1-ol. This could imply potential uses for 3-Fluoro-3-methylbutan-1-ol in chromatographic analysis (Morin, Mofaddel, Desbène, & Desbène, 2000).

  • Optical Rotation and Atomic Dimension Studies : Research on optically active 1-halogeno-2-methylbutanes, which are structurally related to this compound, was conducted to determine their optical rotation and atomic dimensions. Such studies are relevant in understanding the physical and chemical properties of halogenated butanes (Brauns, 1937).

  • Formation of Malty Aromas in Fermentation : A study on the formation of 3-methylbutanal and 3-methylbutan-1-ol during Raclette-type cheese fermentation highlights the biochemical pathways involved in producing these compounds. This information could be relevant for the fermentation processes involving this compound (Meng et al., 2021).

  • Liquid-Liquid Equilibria in Extraction Processes : A study explored the use of 3-methylbutan-1-ol in determining liquid-liquid equilibria data for a ternary mixture, which could indicate potential extraction or separation applications for this compound (Behroozi, Armozd, & Badieh, 2017).

  • Olfactory Impact in Wine Aroma : A study on the impact of higher alcohols, including 3-methylbutan-1-ol, on red wine fruity aroma, suggests potential applications in flavor and fragrance industries for similar compounds (Cameleyre et al., 2015).

Safety and Hazards

The safety information for 3-Fluoro-3-methylbutan-1-ol includes several hazard statements: H227, H315, H319, H335 . These indicate that the compound is combustible and can cause skin and eye irritation, as well as respiratory irritation. Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .

properties

IUPAC Name

3-fluoro-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FO/c1-5(2,6)3-4-7/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLHCCFXZGKXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944264-99-7
Record name 3-fluoro-3-methylbutan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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